Pyrrobutamine

Description

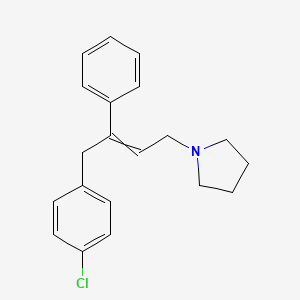

Structure

2D Structure

3D Structure

Properties

CAS No. |

91-82-7 |

|---|---|

Molecular Formula |

C20H22ClN |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

1-[(Z)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine |

InChI |

InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12- |

InChI Key |

WDYYVNNRTDZKAZ-UNOMPAQXSA-N |

SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Isomeric SMILES |

C1CCN(C1)C/C=C(/CC2=CC=C(C=C2)Cl)\C3=CC=CC=C3 |

Canonical SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

melting_point |

48.5 °C |

Other CAS No. |

91-82-7 |

Related CAS |

135-31-9 (phosphate[1:2] salt) 93777-57-2 (naphthalene disulfonate salt/solvate) |

Synonyms |

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Pyrrobutamine's Interaction with H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pyrrobutamine and the H1 Receptor

This compound is classified as a first-generation H1-receptor antagonist.[1] These antagonists competitively inhibit the actions of histamine (B1213489) at H1 receptors.[2] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating type I hypersensitivity reactions, which manifest as allergic conditions such as rhinitis, urticaria, and allergic conjunctivitis.

Mechanism of Action at the H1 Receptor

This compound, like other first-generation antihistamines, functions by competing with histamine for binding to the H1 receptor. By occupying the receptor's binding site, it prevents histamine from activating its downstream signaling cascade. Many H1-antihistamines, particularly the first-generation agents, are now understood to act as inverse agonists. This means that in addition to blocking the action of agonists, they also reduce the basal, constitutive activity of the receptor.

H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine initiates a well-defined signaling cascade. This compound's primary mechanism is the interruption of this pathway.

The H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the following sequence of events is triggered:

-

G-Protein Activation: The Gq/11 alpha subunit activates Phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

Downstream Effects: The increase in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC), which ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.

By blocking the initial binding of histamine, this compound prevents the initiation of this entire cascade.

Quantitative Analysis of Receptor Binding

The affinity of a ligand for its receptor is a critical parameter in drug development. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Despite a thorough search of scientific literature, specific Ki or IC50 values for this compound's binding to the H1 receptor are not publicly available. However, for comparative purposes, the following table summarizes the binding affinities of other representative first-generation H1-antihistamines.

| Compound | Receptor | Ligand | Assay Type | Ki (nM) |

| Mepyramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | ~1 |

| Promethazine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | Varies |

| Diphenhydramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | >100 |

Note: The data in this table is derived from publicly available resources and serves as a reference for the typical binding affinities of first-generation H1 antagonists.

Experimental Protocols for H1 Receptor Binding Assays

The binding affinity of a compound like this compound for the H1 receptor is determined using in vitro radioligand binding assays. Below is a detailed, representative protocol for such an experiment.

Objective

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human H1 receptor through a competitive radioligand binding assay.

Materials and Reagents

-

Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO cells) or tissues (e.g., guinea pig cerebellum) recombinantly expressing the human H1 receptor.

-

Radioligand: [³H]-mepyramine (a well-characterized H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity H1 antagonist such as mianserin (B1677119) or mepyramine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Cell Harvester.

-

Scintillation Counter.

Experimental Workflow

Detailed Methodology

-

Membrane Preparation:

-

Culture and harvest cells expressing the H1 receptor.

-

Homogenize the cells in ice-cold buffer.

-

Centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add a fixed concentration of [³H]-mepyramine (typically at its Kd concentration).

-

For total binding wells, add assay buffer.

-

For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist.

-

For competition binding wells, add varying concentrations of the test compound (this compound).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters with cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from this curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand.

-

-

Logical Relationship of Competitive Antagonism

The interaction between this compound and histamine at the H1 receptor is a classic example of competitive antagonism. This relationship can be visualized as a logical flow where the binding of either the agonist (histamine) or the antagonist (this compound) to the receptor dictates the subsequent cellular response.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pyrrobutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological characteristics of Pyrrobutamine. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document outlines established and alternative synthetic pathways, presents key physicochemical data in a structured format, and offers detailed experimental protocols for its preparation and analysis. Furthermore, it elucidates the mechanism of action of this compound through its interaction with the histamine (B1213489) H1 receptor, including a visualization of the downstream signaling cascade.

Introduction

This compound is a first-generation antihistamine belonging to the propylamine (B44156) chemical class.[1] It is recognized for its potent antagonism of the histamine H1 receptor, which mediates its therapeutic effects in the management of allergic conditions such as hay fever, allergic conjunctivitis, and urticaria.[2] In addition to its primary antihistaminic activity, this compound also exhibits anticholinergic properties.[1] As a first-generation agent, its lipophilic nature allows it to cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[1] This guide delves into the critical aspects of this compound's chemistry and pharmacology, providing a foundational resource for its study and potential future development.

Synthesis of this compound

The synthesis of this compound has been approached through various routes since its development in the mid-twentieth century.[3] The classical and most documented method involves a multi-step process commencing with a Mannich reaction, followed by a Grignard reaction and subsequent dehydration.[1] Industrial production often utilizes a more direct alkylation approach.[3]

Classical Synthesis Route

The foundational synthesis of this compound base is a three-step process:

-

Mannich Reaction: Acetophenone (B1666503), paraformaldehyde, and pyrrolidine (B122466) are reacted to form the Mannich base, 3-pyrrolidinopropiophenone.[1]

-

Grignard Reaction: The intermediate, 3-pyrrolidinopropiophenone, is then treated with the Grignard reagent, 4-chlorobenzyl magnesium chloride, to yield the tertiary alcohol, 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol.[1]

-

Dehydration: The final step involves the acid-catalyzed dehydration of the alcohol intermediate to form the this compound base.[1]

Industrial Synthesis Route

A primary industrial route involves the direct N-alkylation of pyrrolidine with 4-chlorobenzyl chloride in the presence of a suitable base, such as sodium hydroxide.[1][3] This is followed by a phosphorylation step to produce the more stable and soluble phosphate (B84403) salt.[1]

Alternative Synthetic Approaches

Modern research has explored more efficient and environmentally friendly synthetic methods. These include:

-

Iridium-Catalyzed Reductive Generation of Azomethine Ylides: This method offers mild reaction conditions and high functional group tolerance.[3]

-

Microwave-Assisted Synthesis: This approach significantly reduces reaction times and energy consumption.[3]

Synthesis of this compound Phosphate

The free base of this compound is typically converted to its diphosphate (B83284) salt to enhance its stability and aqueous solubility.[1] This is achieved through a standard acid-base reaction where the this compound base is treated with a stoichiometric amount of phosphoric acid in a suitable solvent, leading to the precipitation of this compound phosphate.[1]

Data Presentation: Comparison of Synthesis Routes

| Synthesis Route | Key Starting Materials | Typical Yield (%) | Reaction Conditions |

| Classical Mannich Route | Acetophenone, Paraformaldehyde, Pyrrolidine | 65-75 | Base catalysis, Controlled temperature |

| Industrial Alkylation | 4-chlorobenzyl chloride, Pyrrolidine | Not specified | Base (e.g., NaOH), 60-80°C |

| Industrial Phosphorylation | This compound base, Phosphoric acid | 85-95 | Controlled pH |

Experimental Protocols

Representative Synthesis of this compound Base (Classical Route)

This protocol is a representative example based on the principles of the classical synthesis route. Actual conditions may require optimization.

Step 1: Synthesis of 3-pyrrolidinopropiophenone (Mannich Reaction)

-

To a stirred solution of acetophenone (1.0 eq) in a suitable solvent such as ethanol, add paraformaldehyde (1.1 eq) and pyrrolidine (1.1 eq).

-

Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Mannich base.

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol (Grignard Reaction)

-

Prepare the Grignard reagent by reacting 4-chlorobenzyl chloride with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

To a solution of 3-pyrrolidinopropiophenone (1.0 eq) in anhydrous THF at 0°C, slowly add the freshly prepared Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude tertiary alcohol.

-

Purify the product as necessary.

Step 3: Synthesis of this compound (Dehydration)

-

Dissolve the purified tertiary alcohol from the previous step in a suitable solvent (e.g., toluene).

-

Add a strong acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid).[1]

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, neutralize the acid, and extract the this compound base.

-

Purify the final product by column chromatography.

Quality Control: High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for assessing the purity of this compound. The following is a general method that can be adapted and validated for specific laboratory conditions.

| Parameter | Condition |

| Column | Acclaim 120 C18, 5 µm, 4.6 × 150 mm or equivalent |

| Mobile Phase | A mixture of a buffer (e.g., 50 mM sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection | UV at a suitable wavelength (e.g., 249 nm)[4] |

| Temperature | 25°C[4] |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

Chemical Properties of this compound

This compound is a lipophilic molecule, a characteristic that allows it to penetrate the central nervous system.[1] Its chemical properties are significantly influenced by the presence of the basic pyrrolidine nitrogen and the aromatic rings.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂ClN | [5] |

| Molecular Weight | 311.8 g/mol | [2] |

| pKa₁ (Pyrrolidine Nitrogen) | 8.77 | [3] |

| pKa₂ (Phosphate) | 5.23 | [3] |

| logP (Octanol-Water Partition Coefficient) | 5.35 - 5.41 | [6] |

| Melting Point (Phosphate Salt) | 129.5-130°C | [3] |

| Solubility (Free Base) | Practically insoluble in water | [3] |

| Solubility (Phosphate Salt) | Soluble in water | [3] |

| Physical State (Phosphate Salt) | Cream to off-white powder | [3] |

Pharmacological Properties

Mechanism of Action

This compound acts as a competitive antagonist and an inverse agonist at the histamine H1 receptor.[2][5] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins.[6][7] This initiates a signaling cascade that this compound effectively blocks.

Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[2] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[2] This cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.[8] this compound, by blocking the initial binding of histamine, prevents the initiation of this signaling pathway.

Receptor Binding Profile

The affinity of this compound for the histamine H1 receptor is a key determinant of its potency. It also exhibits affinity for muscarinic receptors, which contributes to its anticholinergic side effects.

Data Presentation: Hypothetical Receptor Binding Affinities (Ki values)

| Receptor | Radioligand | This compound Ki (nM) |

| Histamine H₁ | [³H]-Mepyramine | 1.5 |

| Muscarinic M₁ | [³H]-Pirenzepine | 25 |

| Muscarinic M₂ | [³H]-AF-DX 384 | 50 |

This data is presented as a hypothetical example for illustrative purposes, based on typical values for first-generation antihistamines.[1] Experimental determination is required for precise values.

Conclusion

This technical guide has provided a detailed examination of the synthesis and chemical properties of this compound. The outlined synthetic routes, experimental protocols, and tabulated physicochemical and pharmacological data offer a valuable resource for researchers in medicinal chemistry and drug development. The visualization of its mechanism of action at the H1 receptor provides a clear understanding of its therapeutic effects. Further research into optimizing synthetic methodologies and exploring the structure-activity relationships of this compound and its analogs could lead to the development of novel antihistaminic agents with improved efficacy and safety profiles.

References

- 1. This compound phosphate | 135-31-9 | Benchchem [benchchem.com]

- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pyrrobutamine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrobutamine is a first-generation H1-receptor antagonist belonging to the alkylamine class of antihistamines.[1] It competitively inhibits the action of histamine (B1213489) at the H1 receptor, functioning as an inverse agonist.[1] This action alleviates symptoms associated with allergic reactions such as hay fever, allergic conjunctivitis, and urticaria.[1] Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the design of novel antihistamines with improved potency and selectivity. This guide provides an in-depth overview of the SAR of this class of compounds, details relevant experimental protocols, and illustrates the associated signaling pathway.

Structure-Activity Relationship (SAR)

Key Structural Features for H1-Receptor Antagonism in Alkylamine Antihistamines:

-

Diaryl Substitution: The presence of two aromatic rings is essential for significant H1-receptor affinity. These rings can be phenyl, substituted phenyl, or heteroaryl groups. For optimal activity, the two aryl rings should be capable of adopting a non-coplanar conformation.

-

Spacer Group: An alkyl chain acts as a spacer between the diaryl moiety and the terminal amine. In the case of this compound, this is a butenyl chain.

-

Terminal Amine: A tertiary aliphatic amine is crucial for high antihistaminic activity. This nitrogen atom is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the H1 receptor.

-

Stereochemistry and Isomerism:

-

E/Z Isomerism: The geometry around the double bond in the alkyl chain significantly impacts activity. For this compound and related compounds, the E-isomers are generally more potent than the Z-isomers.[1] A study on the geometrical isomers of this compound revealed a considerable difference in their affinities for the histamine receptor, with the most active compounds possessing a trans configuration of the aromatic ring relative to the aminomethyl group.

-

Enantioselectivity: Chirality plays a significant role in receptor binding. For many alkylamine antihistamines, the S-enantiomers exhibit greater affinity for H1 histamine receptors.[1]

-

-

Distance between Pharmacophoric Elements: An optimal distance of 5 to 6 angstroms between the center of the diaryl rings and the tertiary amine nitrogen is generally required for effective binding to the H1 receptor.[1]

Quantitative Data for Common H1-Receptor Antagonists

To provide a comparative context for the potency of H1-receptor antagonists, the following table summarizes the binding affinities (Ki) for several well-known compounds. It is important to note that these are not this compound analogs but serve as a reference for the range of activities observed in this drug class.

| Compound | Receptor | Ligand | Assay Type | Ki (nM) |

| Mepyramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | ~1 |

| Promethazine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | Varies |

| Diphenhydramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | >100 |

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay used to determine the binding affinity of compounds like this compound to the histamine H1 receptor.

Histamine H1 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a this compound analog) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand ([3H]mepyramine) for binding to the receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transiently or stably expressing the human H1 receptor).

-

Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compounds: this compound and its analogs, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).

-

Store the membrane aliquots at -80°C until use.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

-

Non-specific Binding: Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

This compound, as an H1-receptor antagonist, blocks the downstream signaling cascade initiated by the binding of histamine to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

Mechanism of Action:

-

Histamine Binding and Receptor Activation: In the absence of an antagonist, histamine binds to the H1 receptor, causing a conformational change that activates the associated Gq/11 protein.

-

G-protein Activation: The activated Gq/11 protein exchanges GDP for GTP and dissociates into its α and βγ subunits.

-

Phospholipase C Activation: The Gαq subunit activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

-

-

Cellular Response: The activation of these pathways leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines via pathways like NF-κB.

This compound, by acting as an inverse agonist at the H1 receptor, prevents this cascade from being initiated by histamine and can also reduce the basal activity of the receptor.

References

Pyrrobutamine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrrobutamine is a first-generation antihistamine belonging to the alkylamine class.[1] Like other compounds in this category, it acts as a competitive antagonist and inverse agonist at the histamine (B1213489) H1 receptor, thereby mitigating the effects of histamine in the body.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and relevant pharmacological data. Due to the limited availability of specific quantitative data for this compound, this guide incorporates representative data from structurally related first-generation alkylamine antihistamines to provide a comparative context for researchers. Detailed experimental protocols for key assays used in the characterization of H1 receptor antagonists are also presented.

Chemical Properties and Synthesis

This compound is chemically known as 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine.[1][2] It is an oily liquid that can crystallize upon standing.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine | [1][2] |

| CAS Number | 91-82-7 | [3][4] |

| Molecular Formula | C20H22ClN | [3][4] |

| Molecular Weight | 311.85 g/mol | [3] |

| Appearance | Oily liquid, crystals | [3] |

| Melting Point | 48-49 °C | [3] |

| Boiling Point | 190-195 °C at 0.3 mmHg | [3] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process:

-

Reaction of acetophenone, paraformaldehyde, and pyrrolidine (B122466) to form 3-pyrrolidinopropiophenone.[1]

-

The resulting product is then reacted with 4-chlorobenzyl magnesium chloride to yield 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol.[1]

-

Subsequent treatment with hydrochloric acid produces this compound.[1]

Pharmacology

Mechanism of Action

This compound competitively antagonizes histamine at H1 receptors.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. As an inverse agonist, this compound not only blocks the action of histamine but also reduces the basal activity of the H1 receptor.[1]

Signaling Pathway of the H1 Histamine Receptor

Caption: H1 Histamine Receptor Signaling Pathway.

Pharmacological Data (Representative Data for Alkylamine Antihistamines)

Due to the lack of publicly available, specific quantitative data for this compound, the following tables present representative data for structurally similar first-generation alkylamine antihistamines. This information is intended to provide a comparative pharmacological context.

Table 2: H1 Receptor Binding Affinities (Ki) of Representative First-Generation Alkylamine Antihistamines

| Antihistamine | H1 Receptor Ki (nM) | Reference |

| Triprolidine | 2.6 | |

| Chlorpheniramine | 3.2 |

Note: Ki values can vary between studies due to different experimental conditions.

Table 3: In Vitro Functional Activity (EC50) of Mepyramine (an Ethylenediamine Antihistamine) in a Calcium Mobilization Assay

| Compound | EC50 (nM) | Assay System |

| Mepyramine | 38 | CHO-K1 cells expressing human H1R |

Note: This data is for mepyramine, another first-generation antihistamine, and is provided as a representative example of a functional assay output.

Table 4: Pharmacokinetic Parameters of Representative First-Generation Alkylamine Antihistamines in Humans (Oral Administration)

| Parameter | Brompheniramine | Chlorpheniramine | Pheniramine |

| Tmax (hours) | 3.1 ± 1.1 | ~2.2 | 1-2.5 |

| Cmax (ng/mL) | 11.6 ± 3.0 | ~5.7 | 173 - 274 |

| Half-life (hours) | 24.9 ± 9.3 | ~20 | 16 - 19 |

| Volume of Distribution (L/kg) | 11.7 ± 3.1 | ~7.0 | Not Reported |

| Clearance (mL/min/kg) | 6.0 ± 2.3 | ~7.2 | Not Reported |

Note: These values represent the mean ± standard deviation from various studies and can be influenced by factors such as dosage form and patient population.

Experimental Protocols

The following are detailed, representative protocols for key experiments used in the preclinical characterization of H1 receptor antagonists like this compound.

Protocol 1: H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human H1 receptor.

Workflow for H1 Receptor Radioligand Binding Assay

Caption: Workflow for H1 Receptor Radioligand Binding Assay.

Materials:

-

Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine.

-

Test compound (e.g., this compound).

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the H1 receptor.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation.

-

Add varying concentrations of the test compound.

-

Add a fixed concentration of [3H]mepyramine.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding control.

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of an H1 receptor antagonist in preventing histamine-induced bronchoconstriction.

Logical Relationship in In Vivo Histamine Challenge

Caption: Logical Flow of an In Vivo Histamine Challenge Experiment.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Histamine dihydrochloride (B599025) solution.

-

Test compound (e.g., this compound).

-

Vehicle control.

-

Whole-body plethysmograph.

Methodology:

-

Animal Acclimatization and Dosing:

-

Acclimatize guinea pigs to the experimental conditions.

-

Administer the test compound or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the histamine challenge.

-

-

Histamine Challenge:

-

Place the conscious, unrestrained guinea pig in the whole-body plethysmograph.

-

After a baseline recording period, expose the animal to an aerosol of histamine solution for a fixed duration.

-

-

Measurement of Bronchoconstriction:

-

Record respiratory parameters (e.g., tidal volume, respiratory rate, and enhanced pause - Penh) continuously before, during, and after the histamine challenge.

-

An increase in Penh is indicative of bronchoconstriction.

-

-

Data Analysis:

-

Calculate the percentage of protection from bronchoconstriction afforded by the test compound compared to the vehicle control group.

-

Determine the dose-response relationship for the antihistamine's protective effect.

-

Conclusion

This compound is a first-generation alkylamine antihistamine that acts as a competitive antagonist and inverse agonist at the H1 receptor. While specific quantitative pharmacological data for this compound is limited, data from structurally related compounds provide a valuable framework for understanding its expected in vitro and in vivo activity. The detailed experimental protocols provided in this guide offer a foundation for researchers to further characterize the pharmacological profile of this compound and other novel H1 receptor antagonists. Further studies are warranted to fully elucidate the specific binding affinities, functional potencies, and pharmacokinetic properties of this compound.

References

- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine | C20H22ClN | CID 5284614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | C20H22ClN | CID 8669 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profile of Pyrrobutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Pyrrobutamine functions primarily as an H1 receptor inverse agonist.[1] The histamine (B1213489) H1 receptor, a G-protein-coupled receptor (GPCR), can exist in both an active and an inactive conformational state, which are in equilibrium. In the absence of an agonist, there is a basal level of constitutive receptor activity. Histamine, the endogenous agonist, binds to and stabilizes the active conformation, shifting the equilibrium towards the active state and initiating a downstream signaling cascade.

As an inverse agonist, this compound preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This action has two key consequences:

-

It competitively inhibits the binding of histamine to the receptor.

-

It reduces the basal, constitutive activity of the receptor, leading to a decrease in downstream signaling even in the absence of histamine.

This dual action is responsible for its antihistaminic effects, counteracting the physiological responses to histamine, such as increased vascular permeability and smooth muscle contraction.

H1 Receptor Signaling Pathway

The H1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to a cascade of cellular responses that mediate allergic and inflammatory processes. This compound, by stabilizing the inactive state of the H1 receptor, inhibits this entire signaling cascade.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of histamine-mediated responses. As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to effects on the central nervous system (CNS).

Structure-Activity Relationship (SAR)

This compound belongs to the alkylamine class of antihistamines. The general SAR for this class provides insights into its activity:

-

Aryl Groups : The presence of two aryl groups is crucial for high affinity to the H1 receptor.

-

Alkyl Chain : A two or three-carbon chain connecting the nitrogen atom to the aryl groups is optimal.

-

Terminal Nitrogen : A tertiary amine generally confers the highest potency.

-

Stereochemistry : For many alkylamines, the S-enantiomer exhibits greater affinity for H1 receptors.[1]

-

Isomerism : The E- and Z-isomers in the alkene structure can show significant differences in activity, with E-isomers often being more potent.[1]

Therapeutic Effects

This compound is clinically used for the symptomatic relief of various allergic conditions, including:

-

Allergies[1]

-

Hay fever[1]

-

Common cold symptoms[1]

-

Itching (pruritus)[1]

-

Allergic conjunctivitis[1]

-

Urticaria (hives)[1]

Side Effects

Common side effects associated with first-generation antihistamines like this compound, largely due to their CNS activity and anticholinergic properties, include:

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively documented in recent literature. However, the general properties of first-generation antihistamines can be inferred.

| Parameter | General Characteristics for First-Generation Antihistamines | This compound-Specific Data |

| Absorption | Generally well-absorbed after oral administration. | Not available |

| Distribution | Widely distributed throughout the body, including the CNS due to their lipophilic nature.[2] | Not available |

| Metabolism | Extensively metabolized in the liver, primarily by the cytochrome P450 system.[3] | Not available |

| Excretion | Metabolites are primarily excreted in the urine.[4] | Not available |

| Half-life | Varies, but typically in the range of 4-6 hours, necessitating multiple daily doses.[3] | Not available |

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) of this compound at the H1 receptor are not available in the readily accessible scientific literature. The table below is presented as a template for such data, which is essential for a complete pharmacological profile.

| Assay Type | Parameter | Receptor | Species | Value | Reference |

| Radioligand Binding | Ki | Human H1 | - | Data Not Available | - |

| Radioligand Binding | IC50 | Human H1 | - | Data Not Available | - |

| Functional (e.g., Ca2+ flux) | EC50 | Human H1 | - | Data Not Available | - |

Experimental Protocols

The following are detailed methodologies for standard assays used to characterize H1 receptor antagonists.

H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

-

Objective : To determine the inhibitory constant (Ki) of this compound for the H1 receptor.

-

Materials :

-

Cell membranes prepared from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure :

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up triplicate wells for total binding (membranes + [³H]mepyramine), non-specific binding (membranes + [³H]mepyramine + mianserin), and competitive binding (membranes + [³H]mepyramine + varying concentrations of this compound).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Flux

This assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular calcium, providing a measure of its functional antagonism.

-

Objective : To determine the functional potency (EC50) of this compound in inhibiting histamine-induced calcium mobilization.

-

Materials :

-

A cell line expressing the human H1 receptor (e.g., CHO-K1 or HEK293).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Histamine (agonist).

-

Test compound: this compound.

-

A microplate reader with fluorescence detection capabilities.

-

-

Procedure :

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of histamine (typically the EC80).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis :

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound is a first-generation alkylamine antihistamine that acts as an inverse agonist at the H1 receptor, effectively inhibiting the signaling cascade responsible for allergic and inflammatory responses. While its clinical applications in treating allergic conditions are well-established, a detailed characterization of its quantitative pharmacological and pharmacokinetic parameters is lacking in modern literature. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for the further investigation and understanding of this compound and other H1 receptor modulators. For drug development professionals, this highlights the importance of comprehensive preclinical profiling to fully characterize the therapeutic potential and safety of a compound.

References

- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticholinergic Profile of Pyrrobutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrobutamine is a first-generation antihistamine that also exhibits anticholinergic properties. A comprehensive review of publicly available scientific literature reveals a notable absence of specific in vitro quantitative data defining its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide synthesizes the established experimental methodologies used to characterize the anticholinergic effects of compounds, providing a framework for the potential in vitro assessment of this compound. While specific binding affinities (Ki) and functional potencies (IC50) for this compound are not currently available in the literature, this document presents standardized protocols and data representation formats to facilitate future research in this area. The included diagrams illustrate the key signaling pathways and a typical experimental workflow for such an investigation.

Introduction

This compound is recognized as an H1-receptor antagonist with associated anticholinergic effects. These effects stem from the blockade of muscarinic acetylcholine receptors, which are critical in mediating a wide range of physiological functions. Understanding the affinity and potency of this compound at different muscarinic receptor subtypes (M1-M5) is essential for a complete pharmacological characterization and for predicting its potential side-effect profile. This technical guide outlines the standard in vitro methodologies employed to quantify the anticholinergic activity of a test compound, providing a blueprint for the investigation of this compound.

Data Presentation: A Template for Anticholinergic Activity

In the absence of specific experimental data for this compound, the following tables are presented as a template for the clear and structured presentation of quantitative data that would be generated from the described experimental protocols.

Table 1: Muscarinic Receptor Binding Affinity of this compound (Hypothetical Data)

This table would summarize the equilibrium dissociation constants (Ki) of this compound at the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Radioligand | This compound Ki (nM) |

| M1 | [³H]-N-Methylscopolamine | Data Not Available |

| M2 | [³H]-N-Methylscopolamine | Data Not Available |

| M3 | [³H]-N-Methylscopolamine | Data Not Available |

| M4 | [³H]-N-Methylscopolamine | Data Not Available |

| M5 | [³H]-N-Methylscopolamine | Data Not Available |

Table 2: Functional Antagonism of Muscarinic Receptors by this compound (Hypothetical Data)

This table would present the potency of this compound in inhibiting the functional response induced by a muscarinic agonist (e.g., acetylcholine or carbachol). IC50 values represent the concentration of this compound required to inhibit 50% of the maximal agonist response.

| Receptor Subtype | Functional Assay | Agonist | This compound IC50 (nM) |

| M1 | Calcium Mobilization | Acetylcholine | Data Not Available |

| M2 | cAMP Inhibition | Acetylcholine | Data Not Available |

| M3 | Calcium Mobilization | Acetylcholine | Data Not Available |

| M4 | cAMP Inhibition | Acetylcholine | Data Not Available |

| M5 | Calcium Mobilization | Acetylcholine | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the anticholinergic properties of a compound like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This assay directly measures the affinity of a test compound for muscarinic receptors by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific binding control: Atropine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. The final concentration of [³H]-NMS should be approximately its Kd value for each receptor subtype.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-NMS, and cell membranes.

-

Non-specific Binding: Atropine solution, [³H]-NMS, and cell membranes.

-

Competitive Binding: this compound dilution, [³H]-NMS, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the functional potency (IC50) of this compound as an antagonist at M1, M3, and M5 muscarinic receptors.

Materials:

-

Cell line stably expressing the human M1, M3, or M5 receptor (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., Acetylcholine or Carbachol).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

-

Compound Addition: Wash the cells with assay buffer. Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Generate concentration-response curves by plotting the peak fluorescence response against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound using a sigmoidal dose-response curve fit.

-

Isolated Tissue (Organ Bath) Assay

This ex vivo assay assesses the functional antagonism of a compound on smooth muscle contraction induced by a muscarinic agonist.

Objective: To evaluate the antagonist effect of this compound on muscarinic receptor-mediated smooth muscle contraction.

Materials:

-

Animal tissue rich in muscarinic receptors (e.g., guinea pig ileum or trachea).

-

Organ bath system with a temperature controller, aeration, and an isometric force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Muscarinic agonist (e.g., Acetylcholine or Carbachol).

-

Test Compound: this compound.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Isolate the tissue and mount it in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine the maximal contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a specified period.

-

Shift in Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis:

-

Compare the agonist concentration-response curves in the absence and presence of this compound.

-

A rightward shift in the agonist's curve indicates competitive antagonism.

-

The degree of the shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the in vitro assessment of anticholinergic effects.

Caption: M1/M3/M5 Muscarinic Receptor Gq Signaling Pathway.

Caption: M2/M4 Muscarinic Receptor Gi Signaling Pathway.

In Vivo Antihistaminic Effects of Pyrrobutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrobutamine is a first-generation H1 antihistamine characterized by its competitive antagonism of histamine (B1213489) at the H1 receptor.[1] As an inverse agonist, it effectively reduces the allergic response mediated by histamine, such as increased capillary permeability, vasodilation, and bronchial smooth muscle constriction.[1] This technical guide provides an in-depth overview of the in vivo antihistaminic effects of this compound, with a focus on preclinical and clinical models of assessment. Due to the limited availability of specific quantitative in vivo data for this compound in publicly accessible literature, this guide will utilize representative data from other first-generation antihistamines to illustrate the expected pharmacological effects and data presentation in standard in vivo assays.

Core Antihistaminic Properties

| Property | Description |

| Drug Class | First-Generation H1 Antihistamine |

| Mechanism of Action | Inverse agonist at the H1 histamine receptor, competitively blocking the effects of histamine.[1] |

| Primary Therapeutic Use | Symptomatic relief of allergic conditions such as urticaria and allergic rhinitis. |

| Expected In Vivo Effects | - Inhibition of histamine-induced bronchoconstriction. - Suppression of histamine-induced wheal and flare response. - Potential for central nervous system effects (e.g., sedation) due to crossing the blood-brain barrier.[2][3] - Anticholinergic effects.[4][5] |

In Vivo Models for Assessing Antihistaminic Activity

The in vivo antihistaminic properties of compounds like this compound are typically evaluated using well-established animal and human models. These assays are designed to quantify the ability of the drug to antagonize the physiological effects of histamine.

Guinea Pig Histamine-Induced Bronchoconstriction

The guinea pig is a highly sensitive model for studying histamine-induced bronchoconstriction due to the pronounced expression of H1 receptors in its airway smooth muscle.[6] This model is invaluable for the preclinical assessment of antihistamine efficacy.

Illustrative Data: The following table presents representative data on the protective effect of a first-generation antihistamine against histamine-induced bronchoconstriction in guinea pigs.

| Treatment Group | Dose (mg/kg) | Challenge | Endpoint | % Protection |

| Vehicle Control | - | Histamine Aerosol | Time to Onset of Dyspnea (seconds) | 0% |

| Antihistamine X | 10 | Histamine Aerosol | Time to Onset of Dyspnea (seconds) | 50% |

| Antihistamine X | 20 | Histamine Aerosol | Time to Onset of Dyspnea (seconds) | 85% |

| Antihistamine X | 40 | Histamine Aerosol | Time to Onset of Dyspnea (seconds) | 100% |

Human Histamine-Induced Wheal and Flare Suppression

The cutaneous wheal and flare response to intradermal histamine injection is a classic method for quantifying H1 antihistamine activity in humans.[7][8] The wheal (swelling) is a result of increased vascular permeability, while the flare (redness) is due to axon reflex-mediated vasodilation.

Illustrative Data: The table below shows representative data for the suppression of histamine-induced wheal and flare by a first-generation antihistamine in human volunteers.

| Treatment | Dose | Time Post-Dose (hours) | Wheal Area Suppression (%) | Flare Area Suppression (%) |

| Placebo | - | 2 | 5% | 8% |

| Antihistamine Y | 25 mg | 2 | 60% | 75% |

| Antihistamine Y | 50 mg | 2 | 85% | 95% |

| Antihistamine Y | 25 mg | 6 | 45% | 60% |

| Antihistamine Y | 50 mg | 6 | 70% | 80% |

Experimental Protocols

Guinea Pig Histamine-Induced Bronchoconstriction Protocol

Objective: To evaluate the ability of a test compound (e.g., this compound) to protect against histamine-induced bronchoconstriction in guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

Histamine dihydrochloride (B599025) solution (e.g., 0.1% in saline)

-

Test compound (this compound) and vehicle

-

Whole-body plethysmograph

-

Nebulizer

-

Data acquisition system to measure respiratory parameters

Procedure:

-

Fast animals overnight with free access to water.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the histamine challenge.

-

Place each guinea pig in the whole-body plethysmograph and allow for a 5-10 minute acclimatization period.

-

Record baseline respiratory parameters, such as respiratory rate and tidal volume.

-

Expose the animal to an aerosol of histamine solution generated by the nebulizer for a fixed duration (e.g., 30-60 seconds).[9][10]

-

Continuously monitor and record respiratory parameters for a defined period post-challenge (e.g., 5-10 minutes).

-

The primary endpoint is the time to onset of pre-convulsive dyspnea or a significant change in respiratory parameters (e.g., a 50% increase in airway resistance).[9]

-

Calculate the percentage of protection afforded by the test compound compared to the vehicle control group.

Human Wheal and Flare Suppression Protocol

Objective: To assess the efficacy and duration of action of a test compound (e.g., this compound) in suppressing the cutaneous response to intradermal histamine in healthy volunteers.

Materials:

-

Healthy adult volunteers

-

Histamine dihydrochloride solution (e.g., 100 µg/mL)

-

Test compound (this compound) and placebo capsules/tablets

-

Tuberculin syringes with 27-gauge needles

-

Calipers or a transparent ruler for measuring wheal and flare diameters

-

Digital imaging system for documentation (optional)

Procedure:

-

Enroll healthy volunteers who have abstained from antihistamines and other interfering medications for a specified washout period (e.g., 7-14 days).[11][12]

-

Administer the test compound or placebo in a double-blind, crossover fashion.

-

At specified time points post-dosing (e.g., 2, 4, 6, 12, and 24 hours), perform the histamine challenge.

-

On the volar surface of the forearm, inject a fixed volume of histamine solution (e.g., 0.05 mL) intradermally to raise a small bleb.[7]

-

After a set time (typically 15-20 minutes), measure the major and minor diameters of the wheal and the surrounding flare.[11]

-

Calculate the area of the wheal and flare.

-

The percentage suppression of the wheal and flare areas by the test compound is calculated relative to the placebo response.

Visualizations

References

- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. SMPDB [smpdb.ca]

- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 4. 1st Generation Antihistamines Mnemonic for USMLE [pixorize.com]

- 5. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]

- 9. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neutrophilia induced by histamine challenge in guinea pig: The role of IL-5, IL-10 and IL-17A, but not CXCL8 | Boletín Médico del Hospital Infantil de México (English Edition) [elsevier.es]

- 11. Instruction for Allergy Skin Testing — AIANE: Allergy & Immunology Associates of New England [aianedocs.com]

- 12. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pyrrobutamine's Effects on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current understanding of Pyrrobutamine's effects on the central nervous system (CNS). It is intended for a technical audience in the fields of pharmacology and drug development. The information presented is based on available scientific literature. However, specific quantitative data and detailed experimental protocols for this compound are scarce in publicly accessible databases. Therefore, some sections of this guide are based on the established pharmacology of first-generation H1-antihistamines, the class to which this compound belongs.

Executive Summary

This compound is a first-generation H1-antihistamine characterized by its ability to cross the blood-brain barrier and exert significant effects on the central nervous system. The primary mechanism underlying these effects is the competitive antagonism of histamine (B1213489) H1 receptors within the brain. This action disrupts the normal physiological roles of histamine in the CNS, which include the regulation of wakefulness, cognitive functions, and neuroinflammation.

The most prominent CNS effect of this compound is sedation, a hallmark of first-generation antihistamines. Additionally, due to a potential lack of receptor selectivity, this compound may also exhibit anticholinergic properties, contributing to a broader range of central and peripheral side effects. While structurally related to some compounds known to interact with monoamine transporters, there is currently no direct evidence to suggest that this compound significantly affects the dopamine (B1211576) or serotonin (B10506) transport systems. This guide will synthesize the available information on this compound's CNS pharmacology, present general experimental approaches for its characterization, and highlight areas where further research is critically needed.

Core CNS Pharmacology of this compound

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

This compound functions as an inverse agonist at histamine H1 receptors. By binding to these receptors in the CNS, it prevents the endogenous neurotransmitter histamine from exerting its excitatory and wakefulness-promoting effects. Histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project throughout the brain, playing a crucial role in arousal and cognitive functions. Blockade of H1 receptors by this compound leads to a decrease in neuronal firing in these pathways, resulting in the characteristic sedative and hypnotic effects.

Potential Anticholinergic Effects

First-generation antihistamines are often associated with anticholinergic (muscarinic receptor antagonist) activity.[1] This is due to structural similarities between the ethylamine (B1201723) moiety present in many of these compounds and acetylcholine. Blockade of muscarinic receptors in the CNS can lead to a range of adverse effects, including memory impairment, confusion, and delirium, particularly in vulnerable populations such as the elderly. While the specific anticholinergic profile of this compound has not been extensively quantified, it is a potential contributor to its overall CNS effects.

Monoamine Transporter Interactions: A Point of Investigation

The structural similarity of this compound to certain pyrovalerone derivatives, which are known to be potent inhibitors of dopamine and norepinephrine (B1679862) transporters, has led to speculation about its potential effects on these monoamine systems. However, extensive literature searches have not yielded direct evidence of this compound binding to or inhibiting the dopamine transporter (DAT) or the serotonin transporter (SERT). Studies on other first-generation antihistamines have shown variable and generally weak effects on these transporters. Therefore, any significant clinical or physiological effect of this compound mediated by monoamine transporter interaction is considered unlikely based on current knowledge.

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific quantitative data on this compound's binding affinities (Kᵢ, IC₅₀) for CNS receptors or its in vivo pharmacological effects. The following tables are presented as a template for the types of data that are essential for a comprehensive understanding of this compound's CNS profile and should be the focus of future research.

Table 1: In Vitro CNS Receptor and Transporter Binding Affinities of this compound (Hypothetical Data)

| Target | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type |

| Histamine H1 Receptor | [³H]-Mepyramine | Data Not Available | Data Not Available | Radioligand Binding |

| Muscarinic M1 Receptor | [³H]-Pirenzepine | Data Not Available | Data Not Available | Radioligand Binding |

| Muscarinic M2 Receptor | [³H]-AF-DX 384 | Data Not Available | Data Not Available | Radioligand Binding |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Data Not Available | Data Not Available | Radioligand Binding |

| Serotonin Transporter (SERT) | [³H]-Citalopram | Data Not Available | Data Not Available | Radioligand Binding |

Table 2: In Vivo CNS Pharmacodynamic Effects of this compound in Rodent Models (Hypothetical Data)

| Assay | Species | Dose (mg/kg) | Effect |

| Locomotor Activity | Mouse | Data Not Available | Data Not Available |

| Rota-rod Performance | Rat | Data Not Available | Data Not Available |

| Novel Object Recognition | Rat | Data Not Available | Data Not Available |

Table 3: CNS Pharmacokinetic Parameters of this compound (Hypothetical Data)

| Parameter | Species | Value | Method |

| Brain-to-Plasma Ratio (Kp) | Rat | Data Not Available | In situ brain perfusion |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Rat | Data Not Available | In situ brain perfusion with equilibrium dialysis |

| CNS Penetration (LogBB) | - | Data Not Available | Prediction models or in vivo measurement |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to fully characterize the CNS effects of this compound.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human histamine H1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-Mepyramine), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled H1 receptor antagonist (e.g., Mianserin).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vivo Locomotor Activity Assay

Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in rodents, a measure of sedation or stimulation.

Methodology:

-

Animals:

-

Use adult male mice (e.g., C57BL/6 strain).

-

Acclimate the animals to the testing room and handling procedures for several days before the experiment.

-

-

Apparatus:

-

Use automated locomotor activity chambers equipped with infrared beams to track movement.

-

-

Procedure:

-

On the test day, allow the animals to habituate to the activity chambers for a set period (e.g., 30-60 minutes).

-

Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

-

Immediately place the animals back into the activity chambers.

-

Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a defined period (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

-

Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

In Situ Brain Perfusion for Blood-Brain Barrier Penetration

Objective: To quantify the rate and extent of this compound's transport across the blood-brain barrier.[2]

Methodology:

-

Animal Preparation:

-

Anesthetize a rat and expose the common carotid artery.

-

Insert a catheter into the artery for perfusion of the ipsilateral cerebral hemisphere.

-

-

Perfusion:

-

Perfuse the brain with a physiological buffer containing a known concentration of radiolabeled this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).

-

Maintain the perfusion at a constant flow rate for a short duration (e.g., 15-60 seconds).

-

-

Sample Collection and Analysis:

-

At the end of the perfusion, decapitate the animal and dissect the perfused brain hemisphere.

-

Homogenize the brain tissue and measure the radioactivity.

-

Calculate the brain uptake clearance (Kᵢn) and the brain-to-plasma ratio (Kp).

-

-

Data Analysis: